molecular formula C9H13N3O4 B1195452 3'-Amino-2',3'-dideoxyuridine CAS No. 84472-86-6

3'-Amino-2',3'-dideoxyuridine

Cat. No.: B1195452
CAS No.: 84472-86-6
M. Wt: 227.22 g/mol
InChI Key: NDGYFDPAEFUDKS-SHYZEUOFSA-N
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Description

3’-Amino-2’,3’-dideoxyuridine: is a nucleoside analogue that has garnered significant interest due to its potential antiviral properties. Structurally, it is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced with hydrogen and an amino group, respectively. This modification imparts unique biochemical properties to the compound, making it a subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyuridine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4(1H,3H)-pyrimidinedione.

    Protection: The hydroxyl groups of the starting material are protected using suitable protecting groups.

    Reduction: The protected intermediate undergoes reduction to remove the hydroxyl groups at the 2’ and 3’ positions.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3’ position.

    Deprotection: Finally, the protecting groups are removed to yield 3’-Amino-2’,3’-dideoxyuridine.

Industrial Production Methods: Industrial production of 3’-Amino-2’,3’-dideoxyuridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Amino-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted analogues .

Scientific Research Applications

Chemistry: In chemistry, 3’-Amino-2’,3’-dideoxyuridine is used as a building block for the synthesis of more complex nucleoside analogues. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential to inhibit viral replication. It has shown promise in inhibiting the replication of certain viruses, making it a candidate for antiviral drug development .

Medicine: In medicine, 3’-Amino-2’,3’-dideoxyuridine is being investigated for its potential use in antiviral therapies. Its ability to interfere with viral replication makes it a promising candidate for the treatment of viral infections .

Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties make it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 3’-Amino-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells .

Molecular Targets and Pathways: The primary molecular target of 3’-Amino-2’,3’-dideoxyuridine is the viral DNA polymerase enzyme. By inhibiting this enzyme, the compound disrupts the replication cycle of the virus, leading to its antiviral effects .

Comparison with Similar Compounds

Uniqueness: 3’-Amino-2’,3’-dideoxyuridine is unique due to its specific modification at the 3’ position, which imparts distinct biochemical properties. Unlike other similar compounds, it has shown a balanced profile of antiviral activity and limited toxicity, making it a promising candidate for further development .

Properties

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGYFDPAEFUDKS-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233442
Record name 3'-Amino-2',3'-dideoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-86-6
Record name 3'-Amino-2',3'-dideoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Amino-2',3'-dideoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 5-alkynyl group in 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues in oligonucleotide synthesis?

A: The 5-alkynyl group serves as a crucial functional handle for further derivations. It facilitates on-support Sonogashira coupling with N-tritylpropargylamine during oligonucleotide synthesis. [] This allows for the introduction of a propargylamine side chain, which can be further acylated to modulate the reactivity of the 3'-amino group during primer extension reactions.

Q2: How do different acyl groups on the propargylamine side chain of 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine affect primer extension reactions?

A: Acylation of the propargylamine side chain with specific acyl groups has been shown to accelerate primer extension reactions using 7-azabenzotriazole esters of 2'-deoxynucleotides. [] Among the tested acyl groups, the residue of 4-pyrenylbutyric acid was found to be particularly effective, enhancing both the speed and selectivity of primer extension compared to the control primer.

Q3: What are the potential applications of fast-reacting primers containing 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues?

A: Fast-reacting primers show promise in applications requiring rapid and efficient single-nucleotide additions, such as genotyping. [] Their ability to accelerate and enhance the selectivity of primer extension reactions makes them valuable tools for DNA analysis and manipulation.

Q4: What are the observed conformational preferences of 3'- and 5'-azido and amino derivatives of 5-methoxymethyl-2'-deoxyuridine?

A: NMR studies revealed distinct conformational preferences for 3'- and 5'-substituted derivatives of 5-methoxymethyl-2'-deoxyuridine. [] While the 5'-derivatives, like the parent compound, favor the S conformation of the furanose ring, the 3'-derivatives demonstrate a preference for the N conformation. Interestingly, the N conformation preference in 5-methoxymethyl-3'-amino-2',3'-dideoxyuridine is pH-dependent. []

Q5: What is the impact of the glycosidic conformation on the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine derivatives?

A: The glycosidic conformation appears to play a role in the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine analogs. Specifically, the 5'-amino derivative, which exhibits a significant population of the syn glycosidic conformation, showed lower anti-HSV-1 activity compared to the parent compound and the 3'-amino derivative, both of which predominantly adopt the anti conformation. []

Q6: How does the synthesis of L-3′-Amino-2′,3′-dideoxyuridines differ from their D-enantiomers?

A: While specific details require referring to the original research [], synthesizing L-nucleosides often involves different starting materials and synthetic strategies compared to their more common D-counterparts. This difference arises from the distinct stereochemistry of the sugar moiety in L-sugars.

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